methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
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Overview
Description
Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C11H9BrO3 It is a derivative of indene, a bicyclic hydrocarbon, and features a bromine atom, a carbonyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the bromination of indene derivatives followed by esterification. One common method includes the bromination of 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: Products include alcohol derivatives.
Oxidation: Products include carboxylic acids and other oxidized forms.
Scientific Research Applications
Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved can vary based on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Contains a malononitrile group, offering different chemical properties and uses.
Indole Derivatives: Share the indene backbone but have different substituents, leading to varied biological activities and applications.
Uniqueness
Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development and material science applications.
Biological Activity
Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 1186048-01-0) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its chemical properties, biological mechanisms, and comparative studies with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C11H9BrO3 and a molar mass of approximately 269.09 g/mol. The compound features:
- A bromine atom at the 6th position
- A carbonyl group at the 1st position
- A carboxylate ester group at the 2nd position
These functional groups contribute to its reactivity and potential interactions with biological systems.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with related compounds:
Compound Name | Key Features |
---|---|
Methyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Lacks unique reactivity associated with the bromine atom at the 6th position. |
Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | Different substitution pattern; may exhibit varying biological activities. |
6-Bromoindene derivatives | Various derivatives that affect reactivity and solubility significantly. |
The specific arrangement of functional groups in this compound enhances its reactivity and potential applications in drug development .
The mechanism of action for this compound likely involves:
- Binding to Enzymatic Active Sites : The bromine atom and carbonyl group facilitate interactions with target enzymes or receptors.
- Modulation of Signaling Pathways : This compound may influence cellular pathways related to inflammation and cancer progression by altering kinase activity or receptor binding .
Case Studies and Research Findings
Although specific case studies focusing solely on this compound are scarce, related indene derivatives have been studied extensively:
- Kinase Inhibition Studies : Research indicates that compounds structurally similar to methyl 6-bromo derivatives can inhibit over 40 different kinases, providing a pathway for therapeutic applications in oncology .
- Inflammation Models : Studies have shown that indene derivatives can reduce levels of pro-inflammatory cytokines in various cell models, suggesting a potential application for treating inflammatory diseases .
Properties
Molecular Formula |
C11H9BrO3 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 5-bromo-3-oxo-1,2-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)9-4-6-2-3-7(12)5-8(6)10(9)13/h2-3,5,9H,4H2,1H3 |
InChI Key |
HQVLQXSFYKRSER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C1=O)C=C(C=C2)Br |
Origin of Product |
United States |
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